(2S,3S,4S,5R,6S)-6-((5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
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Overview
Description
(2S,3S,4S,5R,6S)-6-((5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a fluorinated pyrimidine ring and multiple hydroxyl groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-6-((5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the fluorinated pyrimidine intermediate, which is then coupled with a sugar derivative under specific reaction conditions to form the final product. Key steps include:
Fluorination: Introduction of the fluorine atom into the pyrimidine ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Glycosylation: Coupling of the fluorinated pyrimidine with a protected sugar derivative, often using Lewis acids like boron trifluoride etherate (BF3·OEt2) as catalysts.
Deprotection: Removal of protecting groups under acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-6-((5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions, such as using potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, Jones reagent.
Reduction: NaBH4, LiAlH4, catalytic hydrogenation.
Substitution: KOtBu, DMSO, nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
(2S,3S,4S,5R,6S)-6-((5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6S)-6-((5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the hydroxyl groups can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A fluorinated pyrimidine used as an anticancer agent.
Zidovudine: An antiviral compound with a similar sugar-pyrimidine structure.
Gemcitabine: A nucleoside analog used in chemotherapy.
Uniqueness
(2S,3S,4S,5R,6S)-6-((5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11FN2O9 |
---|---|
Molecular Weight |
322.20 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C10H11FN2O9/c11-2-1-13(10(20)12-7(2)17)22-9-5(16)3(14)4(15)6(21-9)8(18)19/h1,3-6,9,14-16H,(H,18,19)(H,12,17,20)/t3-,4-,5+,6-,9-/m0/s1 |
InChI Key |
AHJNITNGFCGPBC-VHBMUUDXSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1OC2C(C(C(C(O2)C(=O)O)O)O)O)F |
Origin of Product |
United States |
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